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Executive Summary

Aldumastat (GLPG1972), a potent and selective inhibitor of ADAMTS-5 (A Disintegrin and
Metalloproteinase with Thrombospondin Motifs 5), emerged from a dedicated discovery
program aimed at developing a disease-modifying osteoarthritis drug (DMOAD). This technical
guide provides a comprehensive overview of the discovery, mechanism of action, preclinical
evaluation, and clinical development of Aldumastat. It is intended to serve as a detailed
resource, incorporating quantitative data, experimental methodologies, and visual
representations of key biological and procedural pathways. Despite promising preclinical and
early clinical results, the Phase 2 ROCCELLA trial ultimately did not meet its primary endpoint,
leading to the discontinuation of its development for osteoarthritis. This document encapsulates
the scientific journey of Aldumastat, offering valuable insights for researchers in the field of
osteoarthritis and metalloproteinase inhibitors.

Introduction: The Rationale for Targeting ADAMTS-5
in Osteoarthritis

Osteoarthritis (OA) is a degenerative joint disease characterized by the progressive breakdown
of articular cartilage. A key pathological feature of OA is the degradation of aggrecan, a major
proteoglycan responsible for the compressive resistance of cartilage. The ADAMTS (A
Disintegrin and Metalloproteinase with Thrombospondin Motifs) family of enzymes, particularly
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ADAMTS-5 (also known as aggrecanase-2), has been identified as the primary proteinase
responsible for aggrecan degradation in the pathogenesis of OA.[1][2] Genetic knockout of
ADAMTS-5 in mice has been shown to protect against the development of OA in surgical
models of the disease.[1] This strong preclinical validation positioned ADAMTS-5 as a prime
therapeutic target for the development of a DMOAD, a class of drugs with the potential to slow
or halt the structural progression of OA.

Aldumastat (GLPG1972), developed by Galapagos and Servier, was designed as a potent,
selective, and orally bioavailable small molecule inhibitor of ADAMTS-5.[2][3] The goal was to
create a therapeutic agent that could directly inhibit the enzymatic activity responsible for
cartilage degradation, thereby preserving joint structure and function.

Discovery of Aldumastat (GLPG1972)

The discovery of Aldumastat was the result of a systematic drug discovery campaign that
began with a high-throughput screening (HTS) effort to identify novel inhibitors of ADAMTS-5.

High-Throughput Screening and Hit Identification

A fluorescence-based assay was employed to screen a large compound library for inhibitory
activity against recombinant human ADAMTS-5.[4] This initial screening identified a promising
hydantoin chemical series as a starting point for lead optimization.[2]

Lead Optimization

Following the identification of the initial hits, a comprehensive lead optimization program was
initiated. This iterative process involved the synthesis and evaluation of numerous analogs to
improve potency, selectivity, and pharmacokinetic properties. The primary objectives of this
phase were to:

o Enhance Potency: Increase the inhibitory activity against ADAMTS-5.

e Improve Selectivity: Minimize off-target activity, particularly against other metalloproteinases
like ADAMTS-4 and matrix metalloproteinases (MMPs), to reduce the risk of side effects.

e Optimize Pharmacokinetics: Achieve favorable absorption, distribution, metabolism, and
excretion (ADME) properties to ensure adequate drug exposure at the target site following
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oral administration.

This multi-parameter optimization ultimately led to the identification of Aldumastat
(GLPG1972) as a clinical candidate.[5]

Mechanism of Action

Aldumastat exerts its therapeutic effect by directly inhibiting the catalytic activity of ADAMTS-
5.

ADAMTS-5 Signaling and Aggrecan Cleavage

In the osteoarthritic joint, pro-inflammatory cytokines such as interleukin-1 (IL-1) and tumor
necrosis factor-alpha (TNF-a) stimulate chondrocytes to produce and activate ADAMTS-5.[3][6]
Once activated, ADAMTS-5 cleaves aggrecan at a specific site within its interglobular domain
(IGD), leading to the release of aggrecan fragments from the cartilage matrix.[6][7] This loss of
aggrecan compromises the structural and functional integrity of the cartilage, a hallmark of OA
progression.

Inhibition by Aldumastat

Aldumastat is a competitive inhibitor that binds to the active site of ADAMTS-5, preventing it
from binding to and cleaving its substrate, aggrecan. By blocking this critical step in the
cartilage degradation cascade, Aldumastat was hypothesized to preserve the cartilage matrix
and slow the progression of osteoarthritis.
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Figure 1: Simplified signaling pathway of ADAMTS-5-mediated cartilage degradation and the
inhibitory action of Aldumastat.

Preclinical Development

Aldumastat underwent extensive preclinical evaluation to assess its potency, selectivity, and
efficacy in various in vitro and in vivo models of osteoarthritis.

In Vitro Potency and Selectivity

Biochemical assays demonstrated that Aldumastat is a potent inhibitor of human and rat
ADAMTS-5.[8][9] Importantly, it exhibited significant selectivity for ADAMTS-5 over other
related proteases, including ADAMTS-4 and various MMPs, suggesting a favorable safety
profile with a reduced likelihood of off-target effects.[8][9]

Enzyme IC50 (nM) Selectivity vs. ADAMTS-5
Human ADAMTS-5 19

Rat ADAMTS-5 <23

Human ADAMTS-4 156 8-fold

Other MMPs - 60 to >5,000-fold

Data compiled from multiple
sources.[8][9][10]

In Vitro and Ex Vivo Efficacy

The anticatabolic activity of Aldumastat was confirmed in cartilage explant models. In both
mouse and human cartilage explants stimulated with pro-inflammatory cytokines to induce
cartilage degradation, Aldumastat dose-dependently inhibited the release of
glycosaminoglycans (GAGSs), a key component of aggrecan.[8][11]
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Model Stimulant Endpoint IC50
Mouse Cartilage

IL-1a GAG Release <1.5 uM
Explant
Human Cartilage

IL-13 AGNx1 Release <1 uM

Explant

Data compiled from

multiple sources.[8][9]

In Vivo Efficacy in Animal Models

The disease-modifying potential of Aldumastat was evaluated in surgically-induced models of
osteoarthritis in rodents, which are considered the gold standard for preclinical DMOAD testing.

» Destabilization of the Medial Meniscus (DMM) in Mice: In the DMM mouse model, oral
administration of Aldumastat resulted in a significant reduction in cartilage degradation,
proteoglycan loss, and subchondral bone sclerosis compared to vehicle-treated animals.[7]

[8]

e Meniscectomy (MNX) in Rats: Similar protective effects were observed in the MNX rat
model, where Aldumastat treatment led to reduced cartilage damage and preservation of
cartilage structure.[7][8]
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Animal Model Dosage Key Findings

- 23-39% reduction in cartilage
structural damage- 23-37%

DMM Mouse 30-120 mg/kg b.i.d reduction in proteoglycan loss-
21-36% reduction in

subchondral bone sclerosis

- 6-23% reduction in OARSI

score- ~27% decrease in
MNX Rat 10-50 mg/kg b.i.d proteoglycan loss- 77-110%

reduction in subchondral bone

sclerosis

Data compiled from multiple

sources.[8][9]

Clinical Development

Based on the promising preclinical data, Aldumastat advanced into clinical development to
evaluate its safety, pharmacokinetics, and efficacy in humans.

Phase 1 Studies

Phase 1 studies in healthy volunteers and osteoarthritis patients demonstrated that
Aldumastat was generally well-tolerated and had a favorable pharmacokinetic profile.[6]
Importantly, these studies also showed a dose-dependent reduction of up to 50-60% in the
serum levels of ARGS-neoepitope, a biomarker of ADAMTS-5-mediated cartilage breakdown,
providing evidence of target engagement in humans.[3][6]

Phase 2 ROCCELLA Trial

The efficacy of Aldumastat as a DMOAD was investigated in the ROCCELLA trial, a large,
randomized, double-blind, placebo-controlled Phase 2 study.[12] The trial enrolled patients with
knee osteoarthritis and the primary endpoint was the change in cartilage thickness as
measured by quantitative magnetic resonance imaging (QMRI) over 52 weeks.
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Despite the strong scientific rationale and encouraging early data, the ROCCELLA trial did not
meet its primary endpoint.[12] There was no statistically significant difference in the rate of
cartilage loss between the Aldumastat-treated groups and the placebo group.[12]
Furthermore, no significant improvements were observed in any of the secondary endpoints,
including patient-reported outcomes of pain and function.[12]

ROCCELLA Placeb Aldumastat Aldumastat Aldumastat
acebo

Trial Outcome (Low Dose) (Medium Dose)  (High Dose)

Change in

Cartilage -0.116 -0.068 -0.097 -0.085

Thickness (mm)

Data from the
ROCCELLA
Phase 2 clinical
trial.[12]

Following these results, the development of Aldumastat for the treatment of osteoarthritis was
discontinued.

Experimental Protocols
ADAMTS-5 Inhibition Assay (Fluorescence-Based)

This assay measures the ability of a compound to inhibit the cleavage of a fluorogenic peptide
substrate by recombinant ADAMTS-5.

Materials:

Recombinant human ADAMTS-5

Fluorogenic peptide substrate specific for ADAMTS-5

Assay buffer (e.g., Tris-HCI, pH 7.5, containing CaCl2, NaCl, and a non-ionic detergent)

Test compound (Aldumastat) and vehicle control (DMSO)
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o 96-well black microplates

e Fluorescence plate reader

Procedure:

o Prepare serial dilutions of the test compound in assay buffer.

e Add a fixed concentration of recombinant ADAMTS-5 to each well of the microplate.

e Add the diluted test compound or vehicle control to the respective wells and incubate for a
pre-determined time at 37°C to allow for inhibitor binding.

« Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

o Immediately begin monitoring the increase in fluorescence intensity over time using a plate
reader with appropriate excitation and emission wavelengths.

o Calculate the initial reaction velocity for each concentration of the test compound.

o Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the
inhibitor concentration and fitting the data to a four-parameter logistic equation.
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ADAMTS-5 Inhibition Assay Workflow
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Figure 2: Workflow for the ADAMTS-5 fluorescence-based inhibition assay.
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Cartilage Explant Glycosaminoglycan (GAG) Release
Assay

This assay assesses the ability of a compound to prevent the degradation and release of

GAGs from cartilage tissue in culture.

Materials:

Articular cartilage explants (e.g., from bovine nasal septum or human donors)
Cell culture medium (e.g., DMEM) with antibiotics

Pro-inflammatory cytokine (e.g., IL-1a or IL-1[3)

Test compound (Aldumastat) and vehicle control (DMSO)
Dimethylmethylene blue (DMMB) dye solution

Chondroitin sulfate standard

96-well microplates

Spectrophotometer

Procedure:

Harvest and culture cartilage explants in serum-free medium.

Treat the explants with the pro-inflammatory cytokine in the presence of various
concentrations of the test compound or vehicle control.

Culture the explants for a specified period (e.g., 3-7 days).

Collect the culture medium at the end of the treatment period.

To measure GAG release, add the DMMB dye solution to samples of the culture medium in a
microplate.
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e Immediately measure the absorbance at 525 nm using a spectrophotometer.

e Quantify the amount of GAG released into the medium by comparing the absorbance values
to a standard curve generated with known concentrations of chondroitin sulfate.

o Calculate the percentage of inhibition of GAG release for each concentration of the test

compound.
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Figure 3: Workflow for the cartilage explant GAG release assay.
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Destabilization of the Medial Meniscus (DMM) Animal
Model

This surgical model in rodents induces joint instability, leading to the development of OA-like
cartilage lesions over time.

Procedure:

Anesthetize the animal (e.g., mouse or rat).

e Make a small incision to expose the knee joint capsule.

e Transect the medial meniscotibial ligament to destabilize the medial meniscus.
e Close the incision.

» Allow the animals to recover and then administer the test compound (Aldumastat) or vehicle
control orally for a specified duration (e.g., 8 weeks).

o At the end of the study, sacrifice the animals and harvest the knee joints.
e Process the joints for histological analysis.
» Stain sections with Safranin O-Fast Green to visualize cartilage and proteoglycan content.

e Score the severity of cartilage damage using a standardized scoring system (e.g., OARSI
score).

Conclusion

The development of Aldumastat (GLPG1972) represents a scientifically rigorous and well-
executed program to develop a DMOAD targeting ADAMTS-5 for the treatment of
osteoarthritis. The compound demonstrated excellent potency and selectivity in preclinical
models, and early clinical data showed promising target engagement. However, the failure of
the Phase 2 ROCCELLA trial to demonstrate a significant effect on cartilage loss underscores
the challenges in translating preclinical efficacy to clinical benefit in a complex and
heterogeneous disease like osteoarthritis. The story of Aldumastat provides valuable lessons
for the future development of DMOADs and highlights the need for a deeper understanding of
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OA pathophysiology and the development of more predictive preclinical models and sensitive
clinical endpoints.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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